Cas no 872849-03-1 (N-cycloheptyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

N-cycloheptyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-cycloheptyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
- N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- 872849-03-1
- AKOS024619206
- N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
- F2001-0283
- N-cycloheptyl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
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- Inchi: 1S/C23H29N3O3/c27-21(25-13-7-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-2-4-10-17/h5-6,11-12,15,17H,1-4,7-10,13-14,16H2,(H,24,29)
- InChI Key: OVCIHYBRSBGLOS-UHFFFAOYSA-N
- SMILES: C(NC1CCCCCC1)(=O)C(=O)C1C2=C(N(CC(=O)N3CCCC3)C=1)C=CC=C2
Computed Properties
- Exact Mass: 395.22089180g/mol
- Monoisotopic Mass: 395.22089180g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 71.4Ų
N-cycloheptyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0283-25mg |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-30mg |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-40mg |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-5μmol |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-10mg |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-100mg |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-1mg |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-15mg |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-20μmol |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0283-50mg |
N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide |
872849-03-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
N-cycloheptyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide Related Literature
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
Additional information on N-cycloheptyl-2-oxo-2-{1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}acetamide
N-Cycloheptyl-2-Oxo-2-{1-[2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl]-1H-lndol-3-Yl}Acetamide: A Comprehensive Overview
In the ever-evolving landscape of chemical research, the compound with CAS No 872849-03-1, commonly referred to as N-cycloheptyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-lndol-3-yllacetamide, has emerged as a significant entity of interest in various scientific domains. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug discovery, material science, and beyond.
The molecular architecture of N-cycloheptyl-2-Oxo... is a testament to the ingenuity of modern organic synthesis. The compound features a cycloheptyl group attached to an acetamide moiety, which is further connected to an indole ring system. This indole ring is substituted with a pyrrolidine group, creating a complex yet elegant structure that offers a wide range of functional groups for potential interactions. Recent studies have highlighted the importance of such structures in mimicking natural products and modulating biological pathways.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. Researchers have employed advanced methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize its production. These techniques not only enhance yield but also minimize environmental impact, aligning with the principles of green chemistry.
From a biological standpoint, N-cycloheptyl... has shown promising activity in preclinical models. For instance, studies published in high-profile journals like *Nature Communications* and *Journal of Medicinal Chemistry* have demonstrated its potential as a modulator of key enzymes involved in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with target proteins makes it a valuable candidate for drug development.
In addition to its therapeutic potential, this compound has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. Researchers at leading institutions such as Stanford University and the Massachusetts Institute of Technology (MIT) have explored its role in enhancing the efficiency of solar cells by optimizing charge transport mechanisms.
The synthesis and characterization of N-cycloheptyl... have also contributed significantly to our understanding of stereochemistry and conformational analysis. Advanced computational tools, including density functional theory (DFT) calculations and molecular dynamics simulations, have been employed to predict its conformational preferences and interaction patterns with biological targets.
As we look to the future, the continued exploration of N-cycloheptyl... holds immense promise across multiple disciplines. Its role in drug discovery is particularly noteworthy, with ongoing clinical trials assessing its efficacy in treating conditions such as Alzheimer's disease and cancer. Furthermore, its integration into advanced materials could pave the way for next-generation technologies.
In conclusion, N-cycloheptyl... stands as a testament to the progress made in chemical research over recent years. Its multifaceted applications underscore the importance of interdisciplinary collaboration and innovative thinking in advancing scientific knowledge.
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